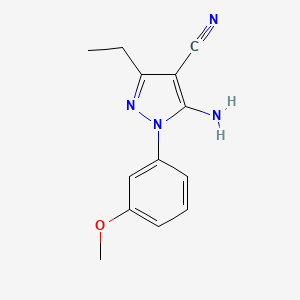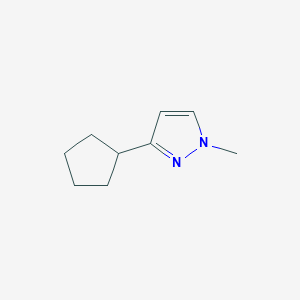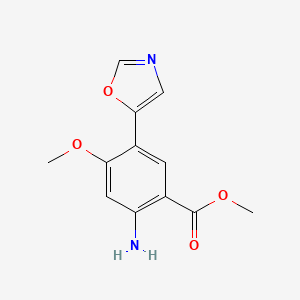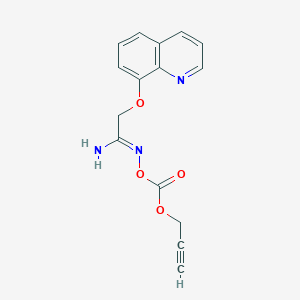
5-Amino-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic aromatic organic compound It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyano group attached to the fourth carbon atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-ethoxycarbonyl-1-(3-methoxyphenyl)pyrazole-4-carbonitrile as the starting material.
Reaction Conditions: The reaction involves the reduction of the ethoxycarbonyl group to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-amine.
Substitution: 5-Amino-3-ethyl-1-(3-halophenyl)-1H-pyrazole-4-carbonitrile.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrazole ring can bind to various biological targets, leading to modulation of biochemical pathways. The cyano group enhances the compound's ability to interact with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
5-Amino-3-methyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
5-Amino-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a para-methoxyphenyl group instead of a meta-methoxyphenyl group.
Uniqueness: The presence of the ethyl group and the meta-methoxyphenyl group in 5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile provides unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in its applications.
Propriétés
Numéro CAS |
650628-98-1 |
|---|---|
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
5-amino-3-ethyl-1-(3-methoxyphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c1-3-12-11(8-14)13(15)17(16-12)9-5-4-6-10(7-9)18-2/h4-7H,3,15H2,1-2H3 |
Clé InChI |
QKKOAYHQYRAXAV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)









